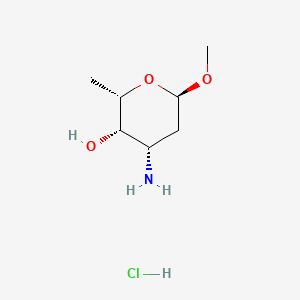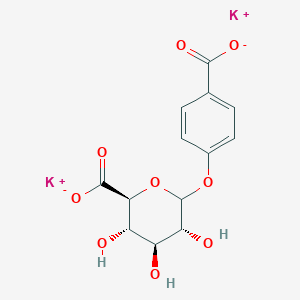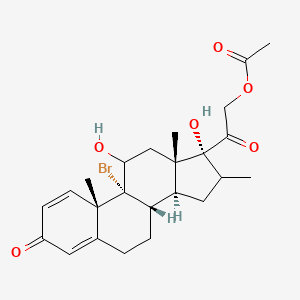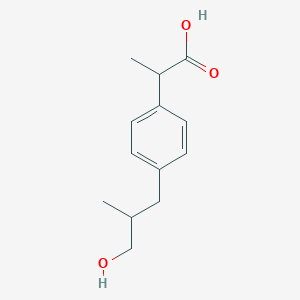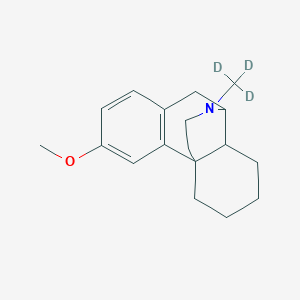
Imazapic-ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imazapic-ammonium is a selective herbicide belonging to the imidazolinone family. It is primarily used for the pre- and post-emergent control of various annual and perennial grasses and broadleaf weeds. The compound is known for its ability to inhibit the enzyme acetohydroxyacid synthase, which is crucial for the synthesis of branched-chain amino acids in plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Imazapic-ammonium involves the reaction of 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid with ammonia. The reaction typically occurs under controlled conditions to ensure the formation of the ammonium salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product to ensure high purity and effectiveness. The compound is then formulated into various forms such as soluble liquids and dispersible granules for agricultural use .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are not commonly utilized in its application.
Reduction: Reduction reactions are also possible but are not typically relevant to its herbicidal activity.
Substitution: The compound can participate in substitution reactions, particularly involving the imidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in halogenated or alkylated products .
Wissenschaftliche Forschungsanwendungen
Imazapic-ammonium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of imidazolinone herbicides.
Biology: Investigated for its effects on plant physiology and biochemistry.
Industry: Widely used in agriculture for weed control, particularly in crops like peanuts and sugar cane
Wirkmechanismus
Imazapic-ammonium exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is essential for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting AHAS, this compound disrupts protein synthesis and cell growth in susceptible plants, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Imazapyr: Another imidazolinone herbicide with a similar mode of action but different selectivity and application spectrum.
Imazethapyr: Used for controlling a broader range of weeds but with a different environmental profile.
Imazamox: Known for its effectiveness in controlling both grasses and broadleaf weeds.
Uniqueness: Imazapic-ammonium is unique in its specific selectivity for certain annual and perennial grasses and broadleaf weeds. Its relatively low toxicity to non-target organisms and its effectiveness in various environmental conditions make it a valuable tool in integrated weed management .
Eigenschaften
IUPAC Name |
azane;5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3.H3N/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10;/h5-7H,1-4H3,(H,18,19)(H,16,17,20);1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJUTZMAUXJMMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-[(5R)-5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone](/img/new.no-structure.jpg)
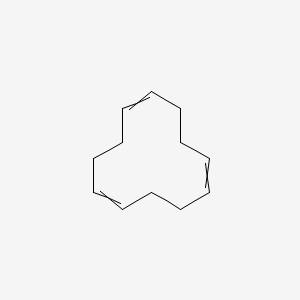

![[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B1141320.png)

![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)
